molecular formula C10H15GeNO3S B14469590 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- CAS No. 72517-64-7

2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)-

Cat. No.: B14469590
CAS No.: 72517-64-7
M. Wt: 301.93 g/mol
InChI Key: SCIIFYLURLYNDC-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-germabicyclo(333)undecane, 1-(2-thienyl)- is a complex organogermanium compound It features a unique bicyclic structure incorporating germanium, oxygen, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- typically involves the reaction of germanium tetrachloride with triethanolamine, followed by the introduction of a thienyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and studying their properties.

    Biology: The compound’s unique structure makes it a candidate for investigating its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.

    Industry: It may be used in the development of advanced materials, such as catalysts or semiconductors.

Mechanism of Action

The mechanism by which 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- apart is its incorporation of germanium and a thienyl group, which imparts unique electronic and steric properties.

Properties

CAS No.

72517-64-7

Molecular Formula

C10H15GeNO3S

Molecular Weight

301.93 g/mol

IUPAC Name

1-thiophen-2-yl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane

InChI

InChI=1S/C10H15GeNO3S/c1-2-10(16-9-1)11-13-6-3-12(4-7-14-11)5-8-15-11/h1-2,9H,3-8H2

InChI Key

SCIIFYLURLYNDC-UHFFFAOYSA-N

Canonical SMILES

C1CO[Ge]2(OCCN1CCO2)C3=CC=CS3

Origin of Product

United States

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